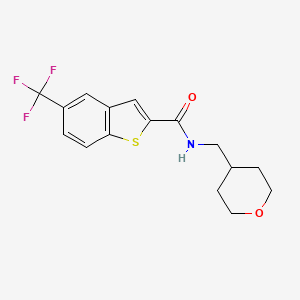

N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

Description

N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with a trifluoromethyl group at position 5 and a carboxamide-linked tetrahydro-2H-pyran-4-ylmethyl moiety at position 2. The benzothiophene scaffold is frequently utilized in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with hydrophobic binding pockets in biological targets . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydro-2H-pyran substituent may improve aqueous solubility through its oxygen-containing cyclic ether structure.

Properties

Molecular Formula |

C16H16F3NO2S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(oxan-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C16H16F3NO2S/c17-16(18,19)12-1-2-13-11(7-12)8-14(23-13)15(21)20-9-10-3-5-22-6-4-10/h1-2,7-8,10H,3-6,9H2,(H,20,21) |

InChI Key |

RTYDGZWIWDFSEG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CNC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be attached through a nucleophilic substitution reaction involving a tetrahydropyran derivative and a suitable leaving group.

Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of trifluoromethylated benzothiophenes with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzothiophene core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiophene-2-carboxamide Derivatives

GSK1016790A (N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide) shares the benzothiophene-2-carboxamide core with the target compound but differs in its substituents. GSK1016790A includes a piperazinyl group and a dichlorophenyl sulfonyl moiety, which likely enhance its selectivity for G protein-coupled receptors (GPCRs) or ion channels . In contrast, the tetrahydro-2H-pyran-4-ylmethyl group in the target compound may prioritize solubility over receptor specificity.

Compound from ((S)-N-(2-(Diethylcarbamoyl)benzo[b]thiophen-5-yl)-4-(4-((7-methoxy-5-oxo-2,3,5,11a-tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-8-yl)oxy)butanamido)-1-methyl-1H-pyrrole-2-carboxamide) also features a benzothiophene backbone but incorporates a diethylcarbamoyl group and a pyrrolodiazepine-linked substituent.

Trifluoromethyl-Substituted Analogues

The ethyl carbamate derivative in (ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate) shares the trifluoromethyl group with the target compound. The presence of dual trifluoromethyl groups in this analogue likely amplifies lipophilicity and metabolic resistance, a trait that may be advantageous in CNS-targeting therapeutics . However, the absence of a benzothiophene core limits direct functional comparisons.

Tetrahydro-2H-pyran Derivatives

Compound 355843-73-1 (N-(2-Tetrahydropyranyloxy)-2-[7-(5-(4-(5-oxazolyl)phenyl)-2-thienyl)-4-(2-phenylbenzoyl)-1,1-dioxoperhydro-1,4-thiazepin-7-yl]acetamide) from includes a tetrahydropyranyloxy group. While structurally distinct from the target compound, this highlights the prevalence of tetrahydropyran derivatives in enhancing solubility and bioavailability through hydrogen bonding .

Structural and Functional Comparison Table

Key Research Findings and Inferences

Trifluoromethyl Group : Present in both the target compound and the ethyl carbamate (), this group is associated with increased metabolic stability and membrane permeability .

Tetrahydro-2H-pyran Substituent : Compared to the piperazinyl group in GSK1016790A, this moiety may reduce off-target interactions by avoiding basic nitrogen atoms, which are common in GPCR ligands .

Benzothiophene vs. Imidazol/Isoxazol Cores : The benzothiophene scaffold (target compound, GSK1016790A) favors planar binding to aromatic residues, whereas imidazol/isoxazol cores () may prioritize steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.